molecular formula C22H16ClFN2OS2 B12025759 3-(4-chlorophenyl)-2-[(2-fluorobenzyl)sulfanyl]-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one

3-(4-chlorophenyl)-2-[(2-fluorobenzyl)sulfanyl]-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one

Cat. No.: B12025759
M. Wt: 443.0 g/mol
InChI Key: QCKQHYDGMGMKAE-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-2-[(2-fluorobenzyl)sulfanyl]-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure that includes a chlorophenyl group, a fluorobenzylsulfanyl group, and a tetrahydrocyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one core. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-2-[(2-fluorobenzyl)sulfanyl]-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one typically involves multiple steps:

    Formation of the Tetrahydrocyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one Core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Chlorophenyl Group: This can be achieved through a substitution reaction where a chlorophenyl group is introduced to the core structure.

    Attachment of the Fluorobenzylsulfanyl Group: This step involves the reaction of the intermediate compound with a fluorobenzylsulfanyl reagent under specific conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the fluorobenzylsulfanyl group.

    Reduction: Reduction reactions can occur at various sites, potentially altering the core structure or substituent groups.

    Substitution: The chlorophenyl and fluorobenzylsulfanyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogenating agents or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may produce various substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential interactions with biological molecules. Its structure suggests it could interact with proteins or nucleic acids, making it a candidate for drug discovery research.

Medicine

In medicine, this compound could be investigated for its potential therapeutic properties

Industry

In industry, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-2-[(2-fluorobenzyl)sulfanyl]-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Binding to Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.

    Interaction with Receptors: It may interact with cell surface or intracellular receptors, modulating signaling pathways.

    DNA Intercalation: The compound could intercalate into DNA, affecting gene expression and cellular function.

Comparison with Similar Compounds

Similar Compounds

    3-(4-chlorophenyl)-2-[(2-fluorobenzyl)sulfanyl]-4H-pyrimidin-4-one: Similar core structure but lacks the tetrahydrocyclopenta[4,5]thieno moiety.

    3-(4-chlorophenyl)-2-[(2-fluorobenzyl)sulfanyl]-3,5,6,7-tetrahydro-4H-thieno[2,3-d]pyrimidin-4-one: Similar structure but with variations in the core ring system.

Uniqueness

The uniqueness of 3-(4-chlorophenyl)-2-[(2-fluorobenzyl)sulfanyl]-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one lies in its specific combination of substituents and core structure. This unique arrangement may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C22H16ClFN2OS2

Molecular Weight

443.0 g/mol

IUPAC Name

11-(4-chlorophenyl)-10-[(2-fluorophenyl)methylsulfanyl]-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one

InChI

InChI=1S/C22H16ClFN2OS2/c23-14-8-10-15(11-9-14)26-21(27)19-16-5-3-7-18(16)29-20(19)25-22(26)28-12-13-4-1-2-6-17(13)24/h1-2,4,6,8-11H,3,5,7,12H2

InChI Key

QCKQHYDGMGMKAE-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)SC3=C2C(=O)N(C(=N3)SCC4=CC=CC=C4F)C5=CC=C(C=C5)Cl

Origin of Product

United States

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